An In-depth Technical Guide to the Synthesis and Formulation of Monoammonium Glyphosate
An In-depth Technical Guide to the Synthesis and Formulation of Monoammonium Glyphosate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and formulation of monoammonium glyphosate (B1671968), a widely used herbicidal active ingredient. The document details the chemical synthesis process from glyphosate acid, outlines key formulation strategies for both liquid and solid forms, and describes the biochemical mechanism of action. Experimental protocols, quantitative data, and process diagrams are included to offer a thorough resource for professionals in the field.
Synthesis of Monoammonium Glyphosate
The primary industrial method for producing monoammonium glyphosate is through the acid-base neutralization of glyphosate acid with an ammonium (B1175870) source. This reaction is typically carried out in an aqueous medium to form a concentrated solution of the salt, which can then be used to produce a solid, water-soluble product.
Synthesis Reaction Pathway
The synthesis involves the reaction of N-(phosphonomethyl)glycine (glyphosate acid) with ammonia (B1221849). The reaction is exothermic and results in the formation of the monoammonium salt of glyphosate.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes the synthesis of monoammonium glyphosate from glyphosate acid in an aqueous slurry, followed by precipitation.
Materials:
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Glyphosate acid (96.5% purity)
-
Deionized water
-
Ammonia gas
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Industrial methanol (B129727) (95-99%)
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Reaction kettle with thermometer, stirrer, and condenser
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Filtration apparatus
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Drying oven
Procedure:
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To a reaction kettle, add 100.0 g of glyphosate acid (96.5%) and 100 g of deionized water to form a slurry.
-
Begin stirring the mixture and introduce ammonia gas into the kettle.
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The reaction is exothermic, and the temperature will rise. Use a cooling bath to maintain the reaction temperature between 40-60°C.
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Continue the reaction for 2 hours at this temperature.
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After the reaction is complete, cool the mixture to 30-40°C.
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Add 300 mL of industrial methanol to precipitate the monoammonium glyphosate. Maintain stirring for 2 hours.
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Filter the precipitate from the solution.
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Dry the collected solid in an oven to obtain the final product.[1]
The methanol from the filtrate can be recovered by distillation and reused.[1]
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Purity of Glyphosate Acid | 96.5% | [1] |
| Reaction Temperature | 40-60°C | [1] |
| Reaction Time | 2 hours | [1] |
| Precipitation Time | 2 hours | [1] |
| Reported Yield | 97-100% | [1] |
| Reported Purity of Final Product | 97-99% | [1] |
Formulation of Monoammonium Glyphosate
Monoammonium glyphosate is formulated into various products, most commonly as soluble liquids (SL) or water-dispersible granules (WG). These formulations include adjuvants to enhance the efficacy of the herbicide.
Formulation Components and Their Functions
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Active Ingredient: Monoammonium glyphosate.
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Surfactants: These are critical for improving the wetting, spreading, and penetration of the herbicide on the leaf surface.[2][3] Non-ionic surfactants (NIS) are commonly used.[2][4]
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Ammonium Sulfate (AMS): Often added to the spray tank to overcome antagonism from hard water cations (e.g., Ca²⁺, Mg²⁺) and can improve uptake.[4]
-
Antifoaming Agents: To prevent foaming during mixing in the spray tank.
-
Carriers/Fillers: Inert materials used in solid formulations like WGs.
Experimental Workflow: Formulation of Water-Dispersible Granules (WG)
The following diagram outlines a typical workflow for the production of a WG formulation.
Quantitative Data: Example Formulations
Table 2.1: Typical Soluble Liquid (SL) Formulation Adjuvants
| Component | Concentration (% v/v) in Spray Solution | Function | Reference |
| Non-ionic Surfactant (NIS) | 0.25 - 1.0% | Wetting, Spreading, Penetration | [2][4][5] |
| Ammonium Sulfate (AMS) | 17 lbs / 100 gal | Water Conditioning | [4] |
Table 2.2: Example Water-Dispersible Granule (WG) Formulation
| Component | Concentration (% by weight) | Function | Reference |
| Monoammonium Glyphosate | 60 - 85% | Active Ingredient | [6] |
| Non-ionic Surfactant (e.g., ethoxylated alcohol) | 15 - 35% | Wetting, Dispersing | [7] |
| Carrier (e.g., precipitated silica) | 2 - 22% | Absorbency, Carrier | [7] |
| Dispersing Agent | 1 - 30% | Dispersing | [7] |
| Antifoaming Agent | 0.01 - 10% | Foam Reduction | [7] |
| Filler (e.g., kaolin) | 1 - 40% | Filler | [7] |
Mechanism of Action: Inhibition of the Shikimic Acid Pathway
Glyphosate's herbicidal activity stems from its inhibition of a key enzyme in the shikimic acid pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms but is not present in animals.[8]
Signaling Pathway Diagram
The diagram below illustrates the shikimic acid pathway and the point of inhibition by glyphosate.
Glyphosate acts as a competitive inhibitor of phosphoenolpyruvate (PEP), binding to the EPSP synthase enzyme after it has bound to shikimate-3-phosphate (S3P).[9][10] This blockage prevents the synthesis of 5-enolpyruvylshikimate-3-phosphate (EPSP), thereby halting the production of essential aromatic amino acids and leading to plant death.[11][12]
Analytical Methods for Quality Control
The purity of monoammonium glyphosate and its concentration in formulations are critical for quality control. High-performance liquid chromatography (HPLC) is a common analytical technique.
-
HPLC-UV: Due to the lack of a strong chromophore in the glyphosate molecule, a pre-column derivatization step is often required. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent that allows for UV detection.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC/MS) or Tandem Mass Spectrometry (LC/MS/MS): These methods offer high sensitivity and specificity and can often be performed without derivatization, making them suitable for detecting low levels of glyphosate and its metabolites.[15][16]
Experimental Workflow: Purity Analysis by HPLC-UV
References
- 1. guidechem.com [guidechem.com]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. erams.com [erams.com]
- 4. Glyphosate confusion: What are the differences in formulations? - MSU Extension [canr.msu.edu]
- 5. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 13. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hh-ra.org [hh-ra.org]
